molecular formula C12H12ClFO B2541402 [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287343-82-0

[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2541402
CAS RN: 2287343-82-0
M. Wt: 226.68
InChI Key: BUGLMONQCPNDLC-UHFFFAOYSA-N
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Description

[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, and has been shown to interact with the same receptors in the brain. However, unlike THC, CP-47,497 is not found naturally in the cannabis plant and must be synthesized in a laboratory setting.

Mechanism of Action

The exact mechanism of action of [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but it is believed to act primarily through its interaction with the CB1 receptor. This receptor is found primarily in the brain and is involved in the regulation of mood, appetite, and pain sensation. When [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to this receptor, it can produce a range of effects, including alterations in mood, appetite, and perception of pain.
Biochemical and Physiological Effects:
[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to produce a range of biochemical and physiological effects in laboratory animals. These effects include alterations in heart rate, blood pressure, and body temperature, as well as changes in behavior and cognitive function. In addition, [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a high affinity for the CB1 receptor, suggesting that it may be a potent agonist of this receptor.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in laboratory experiments is its structural similarity to THC, which allows researchers to study the effects of synthetic cannabinoids on the brain and body in a controlled setting. In addition, [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is relatively easy to synthesize in a laboratory setting, allowing for large-scale production of the compound. However, one limitation of using [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in laboratory experiments is its potential for abuse and addiction, which can limit its usefulness in certain research applications.

Future Directions

There are many potential future directions for research on [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and other synthetic cannabinoids. One area of focus is the development of new compounds with improved pharmacological properties, such as increased potency or selectivity for specific receptors. In addition, researchers are exploring the potential therapeutic applications of synthetic cannabinoids, such as in the treatment of pain, anxiety, and other neurological disorders. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and body, particularly with regard to their potential for abuse and addiction.

Synthesis Methods

[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a multi-step process that involves the reaction of several starting materials. One common method involves the reaction of 3-(4-chloro-3-fluorophenyl)-1-cyclohexyl-1-methanol with bicyclo[1.1.1]pentane-1-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces the desired product, [3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, which can then be purified and isolated using standard laboratory techniques.

Scientific Research Applications

[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. One area of focus has been the role of these compounds in the endocannabinoid system, a complex network of receptors and neurotransmitters that plays a key role in regulating mood, appetite, and pain sensation. [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and to produce effects similar to those of THC.

properties

IUPAC Name

[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-9-2-1-8(3-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGLMONQCPNDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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